6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
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Overview
Description
6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a trimethylsilanyl-ethoxymethyl group at the 1st position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole typically involves multiple steps:
Bromination: The starting material, 1H-indole, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Protection: The nitrogen atom of the indole ring is protected by introducing a trimethylsilanyl-ethoxymethyl group. This is achieved by reacting the brominated indole with trimethylsilyl chloride and ethoxymethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole involves its interaction with specific molecular targets and pathways. The bromine atom and the trimethylsilanyl-ethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indole: Lacks the trimethylsilanyl-ethoxymethyl group, making it less reactive in certain chemical reactions.
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-indole: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
6-Chloro-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole is unique due to the presence of both the bromine atom and the trimethylsilanyl-ethoxymethyl group. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(6-bromoindol-1-yl)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-4-5-13(15)10-14(12)16/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBRJRCAKWIZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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